1-[(Benzyloxy)methyl]-3-chlorobenzene
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Overview
Description
1-[(Benzyloxy)methyl]-3-chlorobenzene is an organic compound with the molecular formula C10H11ClO It is a derivative of benzene, where a benzyloxy group is attached to the benzene ring via a methylene bridge, and a chlorine atom is substituted at the third position on the ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[(Benzyloxy)methyl]-3-chlorobenzene can be synthesized through several methods. One common approach involves the reaction of 3-chlorobenzyl chloride with benzyl alcohol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate advanced purification techniques such as chromatography to ensure high-quality products .
Chemical Reactions Analysis
Types of Reactions: 1-[(Benzyloxy)methyl]-3-chlorobenzene undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form benzaldehyde derivatives.
Reduction: The chlorine atom can be reduced to form the corresponding benzyl alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(Benzyloxy)methyl]-3-chlorobenzene has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 1-[(Benzyloxy)methyl]-3-chlorobenzene involves its interaction with various molecular targets. The benzyloxy group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. The chlorine atom can participate in electrophilic aromatic substitution reactions, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
- 1-[(Benzyloxy)methyl]-4-chlorobenzene
- 1-[(Benzyloxy)methyl]-2-chlorobenzene
- 1-[(Benzyloxy)methyl]-3-bromobenzene
Comparison: 1-[(Benzyloxy)methyl]-3-chlorobenzene is unique due to the specific positioning of the chlorine atom, which affects its chemical reactivity and biological properties. Compared to its analogs, this compound may exhibit different reactivity patterns in substitution and oxidation reactions, making it valuable for specific synthetic applications .
Properties
CAS No. |
3395-70-8 |
---|---|
Molecular Formula |
C14H13ClO |
Molecular Weight |
232.70 g/mol |
IUPAC Name |
1-chloro-3-(phenylmethoxymethyl)benzene |
InChI |
InChI=1S/C14H13ClO/c15-14-8-4-7-13(9-14)11-16-10-12-5-2-1-3-6-12/h1-9H,10-11H2 |
InChI Key |
GVKWOENKOACDFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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